molecular formula C13H14N2O2 B12857650 N-(7-(hydroxymethyl)-4-methylquinolin-2-yl)acetamide

N-(7-(hydroxymethyl)-4-methylquinolin-2-yl)acetamide

Cat. No.: B12857650
M. Wt: 230.26 g/mol
InChI Key: ZGUVYSIBRQWLGB-UHFFFAOYSA-N
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Description

N-(7-(hydroxymethyl)-4-methylquinolin-2-yl)acetamide is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline ring substituted with a hydroxymethyl group at the 7-position and a methyl group at the 4-position, along with an acetamide group at the 2-position. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-(hydroxymethyl)-4-methylquinolin-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of 7-hydroxymethyl-4-methylquinoline: This can be achieved through the reaction of 4-methylquinoline with formaldehyde under acidic conditions to introduce the hydroxymethyl group at the 7-position.

    Acetylation: The hydroxymethyl group is then acetylated using acetic anhydride in the presence of a base such as pyridine to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

N-(7-(hydroxymethyl)-4-methylquinolin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 7-carboxy-4-methylquinoline.

    Reduction: Formation of partially or fully hydrogenated quinoline derivatives.

    Substitution: Formation of various substituted acetamide derivatives.

Scientific Research Applications

N-(7-(hydroxymethyl)-4-methylquinolin-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of fluorescent probes and sensors due to its unique photophysical properties.

Mechanism of Action

The mechanism of action of N-(7-(hydroxymethyl)-4-methylquinolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can bind to DNA, enzymes, and receptors, affecting their function.

    Pathways Involved: It may inhibit key enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can disrupt microbial cell wall synthesis, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-methylquinoline: Lacks the acetamide group but shares the quinoline core structure.

    N-(4-methylquinolin-2-yl)acetamide: Similar structure but without the hydroxymethyl group at the 7-position.

    N-(7-(hydroxymethyl)quinolin-2-yl)acetamide: Similar structure but without the methyl group at the 4-position.

Uniqueness

N-(7-(hydroxymethyl)-4-methylquinolin-2-yl)acetamide is unique due to the presence of both the hydroxymethyl and acetamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other quinoline derivatives.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

N-[7-(hydroxymethyl)-4-methylquinolin-2-yl]acetamide

InChI

InChI=1S/C13H14N2O2/c1-8-5-13(14-9(2)17)15-12-6-10(7-16)3-4-11(8)12/h3-6,16H,7H2,1-2H3,(H,14,15,17)

InChI Key

ZGUVYSIBRQWLGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)CO)NC(=O)C

Origin of Product

United States

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